Isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are notable for their diverse biological activities and applications in medicinal chemistry. The specific structure of isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate incorporates an isopropyl group and an acetate moiety attached to a benzoxazole ring, which contributes to its chemical properties and potential uses.
This compound is classified under the category of organic compounds, specifically as an ester derived from the reaction of acetic acid with a benzoxazole derivative. Benzoxazoles are known for their pharmacological significance, including antimicrobial, anti-inflammatory, and anticancer activities. The compound can be synthesized through various methods involving starting materials such as 2-aminophenol and acetic anhydride or acetyl chloride in the presence of suitable catalysts .
The synthesis of isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can be achieved through several methodologies:
The reaction conditions often include heating under reflux for specified durations, with yields reported between 79% to 96% depending on the method and conditions used. The choice of catalyst and solvents plays a critical role in optimizing these reactions.
The molecular structure of isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can be represented by its canonical SMILES notation: CC(OC(=O)Cn1c(=O)oc2c1cccc2)C
. This notation highlights the presence of an isopropyl group (CC), an acetate moiety (OC(=O)), and a benzoxazole ring system.
The compound has a molecular formula of , indicating it contains twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. Its molecular weight is approximately 235.24 g/mol .
Isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can undergo various chemical reactions typical for esters and benzoxazole derivatives:
Reactions involving this compound often require careful control of pH and temperature to optimize yields and minimize side reactions.
The mechanism of action for isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate primarily involves its interaction with biological targets at the molecular level:
Research indicates that derivatives of benzoxazoles exhibit significant biological activity due to their ability to interact with DNA and proteins involved in cell proliferation and apoptosis .
Isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is typically a colorless to pale yellow liquid with a characteristic odor. Its boiling point and melting point need further investigation for precise characterization.
The compound is expected to be stable under normal conditions but may react under extreme pH or temperature conditions. It exhibits solubility in organic solvents such as ethanol and acetone but has limited solubility in water due to its hydrophobic nature.
Isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: